

Dihydrogenistein: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Dihydrogenistein

Cat. No.: B190386

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Introduction

Dihydrogenistein is a notable isoflavanone, recognized primarily as a significant metabolite of the soy isoflavone genistein, produced through the metabolic action of intestinal microflora.[1] [2] As a member of the isoflavonoid class of compounds, **dihydrogenistein** has garnered interest within the scientific community for its potential biological activities, including antioxidant and estrogenic or anti-estrogenic effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **dihydrogenistein**, with a focus on its potential mechanisms of action and relevant experimental methodologies.

Chemical Structure and Identification

Dihydrogenistein, systematically named 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is characterized by a core isoflavanone structure.[1] This structure consists of a chromanone ring system substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenyl group at position 3.

Table 1: Chemical Identifiers for **Dihydrogenistein**

Identifier	Value	Source(s)
IUPAC Name	5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one	[1]
CAS Number	21554-71-2	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₅	[1]
SMILES	<chem>C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O</chem>	[1]
InChI	InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2	[1]
InChIKey	UQGVUYNHDKMLSE-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **dihydrogenistein** are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a therapeutic agent. While extensive experimental data for all properties are not readily available, a combination of computed and some experimental values provides valuable insights.

Table 2: Physicochemical Properties of **Dihydrogenistein**

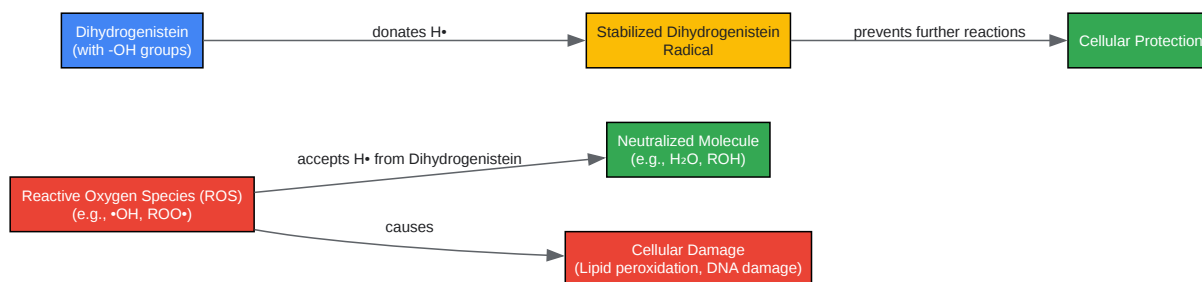
Property	Value	Data Type	Source(s)
Molecular Weight	272.25 g/mol	Computed	[1]
Physical State	Solid	Experimental	[1]
Melting Point	Not Available	-	[3]
Boiling Point	Not Available	-	[3]
Water Solubility	Not Available	-	[3]
logP (Octanol-Water Partition Coefficient)	Not Available	-	[3]
pKa (Acid Dissociation Constant)	Not Available	-	[3][4]

Biological Activities and Signaling Pathways

Dihydrogenistein exhibits a range of biological activities, many of which are inferred from studies on its parent compound, genistein, and other isoflavones. The primary activities of interest include its antioxidant and hormone-modulating effects.

Antioxidant Activity

The antioxidant properties of **dihydrogenistein** are attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This mechanism is fundamental to its potential protective effects against various diseases associated with oxidative damage.

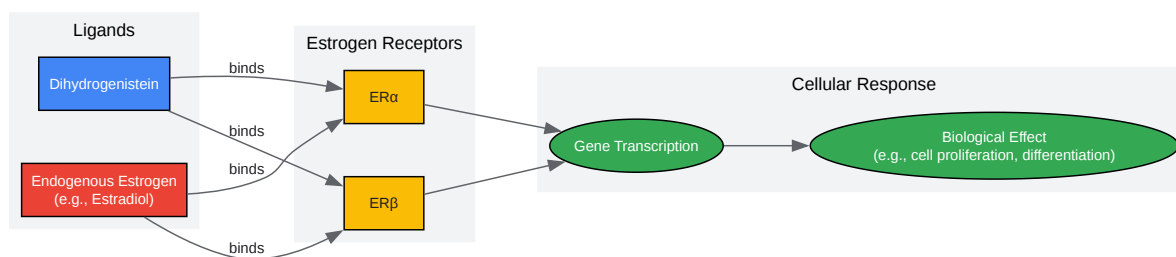


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Figure 1. Antioxidant mechanism of **dihydrogenistein** via free radical scavenging.

Estrogenic and Anti-estrogenic Activity

As an isoflavone, **dihydrogenistein** can interact with estrogen receptors (ER α and ER β).^[5] Its effect, whether estrogenic or anti-estrogenic, is thought to be dependent on the specific tissue, the concentration of endogenous estrogens, and the relative expression levels of ER α and ER β . The binding affinity of **dihydrogenistein** to these receptors is a key determinant of its hormonal activity.



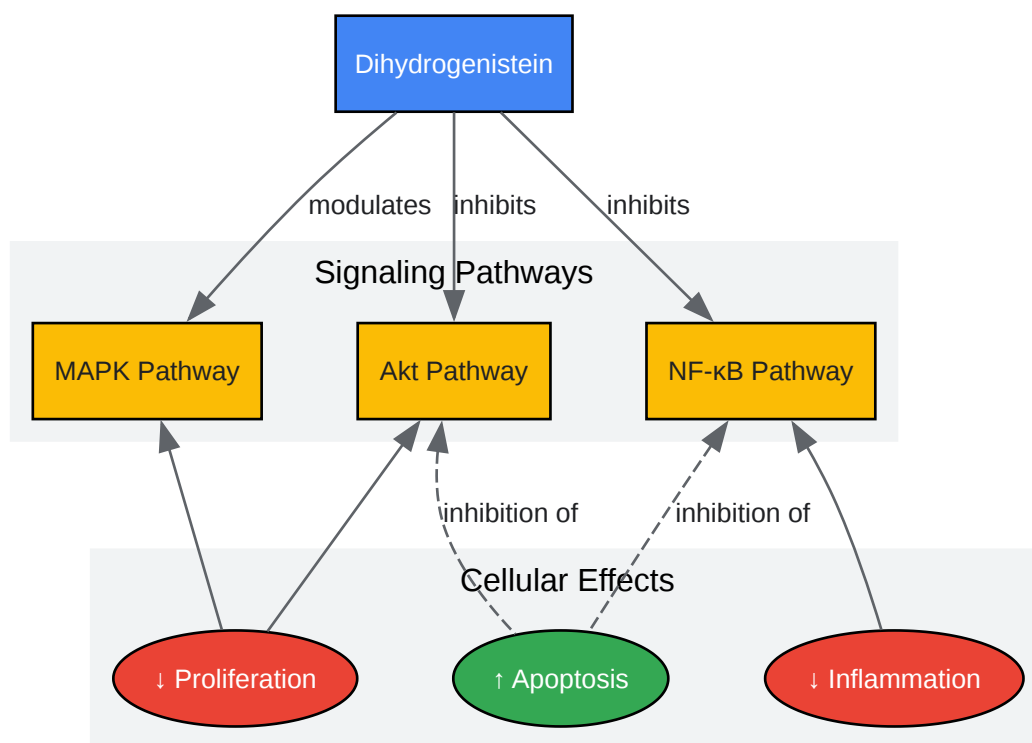
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Figure 2. Competitive binding of **dihydrogenistein** and endogenous estrogens to estrogen receptors.

Potential Anti-Cancer Effects and Associated Signaling Pathways

The anti-cancer properties of genistein are well-documented, and it is plausible that its metabolite, **dihydrogenistein**, shares some of these mechanisms. Key signaling pathways implicated in the anti-cancer effects of genistein, and potentially **dihydrogenistein**, include:

- **NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:** Genistein has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.^[6] By inhibiting NF-κB, **dihydrogenistein** could potentially induce apoptosis and suppress tumor growth.
- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Genistein can modulate this pathway, and similar effects might be expected from **dihydrogenistein**, leading to cell cycle arrest and inhibition of cancer cell proliferation.
- **Akt (Protein Kinase B) Signaling Pathway:** The PI3K/Akt pathway is crucial for cell survival and proliferation. Genistein can inhibit this pathway, promoting apoptosis in cancer cells.^[7] **Dihydrogenistein** may exert similar effects.



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Figure 3. Potential signaling pathways modulated by **dihydrogenistein** in cancer cells.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of **dihydrogenistein**.

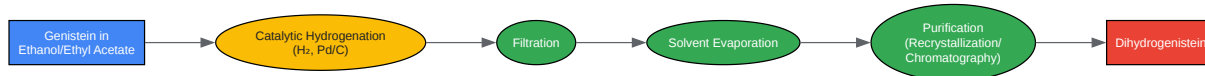
Synthesis of Dihydrogenistein

A common method for the synthesis of **dihydrogenistein** involves the catalytic hydrogenation of genistein.

Protocol:

- Dissolve genistein in a suitable solvent, such as ethanol or ethyl acetate.
- Add a catalyst, typically palladium on carbon (Pd/C).
- Place the reaction mixture in a hydrogenation apparatus.

- Purge the system with hydrogen gas and maintain a positive pressure of hydrogen.
- Stir the reaction at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude **dihydrogenistein**.
- Purify the product using techniques such as recrystallization or column chromatography.



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Figure 4. Workflow for the synthesis of **dihydrogenistein**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of **dihydrogenistein**.^{[8][9]}

Protocol:

- Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water, with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
- Standard Preparation: Prepare a stock solution of **dihydrogenistein** of known concentration in a suitable solvent (e.g., methanol or DMSO). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **dihydrogenistein** in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Flow Rate: Typically 0.5-1.5 mL/min.
 - Injection Volume: 10-20 μ L.
 - Detection: UV detection at a wavelength where **dihydrogenistein** has maximum absorbance (e.g., around 280 nm).
- Analysis: Inject the standards and samples onto the HPLC system. Identify the **dihydrogenistein** peak based on its retention time compared to the standard. Quantify the amount of **dihydrogenistein** in the sample by comparing its peak area to the calibration curve generated from the standards.

Cell Culture and Treatment

Investigating the biological effects of **dihydrogenistein** in vitro requires proper cell culture and treatment protocols.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Cell Seeding: Plate the desired cell line (e.g., cancer cell lines like MCF-7 or PC-3) in appropriate culture vessels at a suitable density. Allow the cells to adhere and grow for 24 hours.
- Compound Preparation: Prepare a stock solution of **dihydrogenistein** in a sterile solvent such as DMSO. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **dihydrogenistein**. Include a vehicle control (medium with the same concentration of DMSO but without **dihydrogenistein**).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

- Downstream Assays: After the treatment period, harvest the cells or perform various assays to assess the effects of **dihydrogenistein**, such as cell viability assays, western blotting for protein expression, or real-time PCR for gene expression analysis.

Conclusion

Dihydrogenistein, as a primary metabolite of genistein, holds significant potential in the fields of nutrition, pharmacology, and drug development. Its antioxidant and hormone-modulating properties, coupled with the potential to influence key cellular signaling pathways implicated in cancer, warrant further investigation. While much of the current understanding of its mechanism of action is extrapolated from studies on its parent compound, this guide provides a foundational understanding of its chemical nature and biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by **dihydrogenistein** to fully realize its therapeutic potential. The experimental protocols outlined herein provide a starting point for researchers to further explore the multifaceted nature of this intriguing isoflavanone.

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